![molecular formula C14H16N2O2 B7565086 5-methyl-N-[1-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7565086.png)
5-methyl-N-[1-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-[1-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide is a chemical compound with a molecular formula of C16H18N2O2. It is also known as ABT-288 and is a selective histamine H3 receptor antagonist. The compound has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
作用機序
ABT-288 works by blocking the histamine H3 receptor, which is found in the central nervous system. The H3 receptor is involved in regulating the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine. By blocking the H3 receptor, ABT-288 increases the release of these neurotransmitters, which can improve cognitive function.
Biochemical and Physiological Effects
ABT-288 has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the prefrontal cortex, which is an area of the brain involved in cognitive function. The compound also increases the release of glutamate, which is a neurotransmitter involved in learning and memory. ABT-288 has been shown to improve working memory, attention, and executive function in animal models and humans.
実験室実験の利点と制限
One advantage of using ABT-288 in lab experiments is its selectivity for the histamine H3 receptor. This means that it can be used to study the effects of blocking this receptor specifically, without affecting other receptors. However, one limitation is its low yield in synthesis, which can make it difficult to obtain large quantities for experiments.
将来の方向性
There are several future directions for research on ABT-288. One direction is to study its potential use in treating other cognitive disorders, such as traumatic brain injury and Parkinson's disease. Another direction is to study its long-term effects on cognitive function and brain structure. Additionally, further research is needed to optimize the synthesis method of ABT-288 to increase yield and reduce cost.
合成法
The synthesis of ABT-288 involves several steps. The first step is the preparation of 2-methylphenethylamine, which is then reacted with 5-methyl-2-nitrobenzoic acid to form the corresponding amide. The amide is then reduced to the amine using lithium aluminum hydride. The final step involves the cyclization of the amine with ethyl oxalyl chloride to form the oxazole ring. The yield of ABT-288 using this method is around 20%.
科学的研究の応用
ABT-288 has been extensively studied for its potential use in treating cognitive disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and ADHD. In a clinical trial with healthy human subjects, ABT-288 improved working memory and attention. The compound has also been studied for its potential use in treating schizophrenia, as it has been shown to improve cognitive and negative symptoms associated with the disorder.
特性
IUPAC Name |
5-methyl-N-[1-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-6-4-5-7-12(9)11(3)15-14(17)13-8-10(2)18-16-13/h4-8,11H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIJCJNLMOVWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

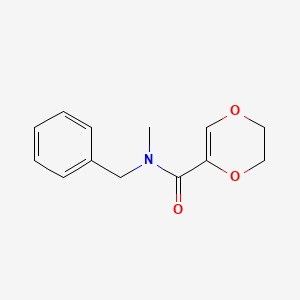
![[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate](/img/structure/B7565015.png)
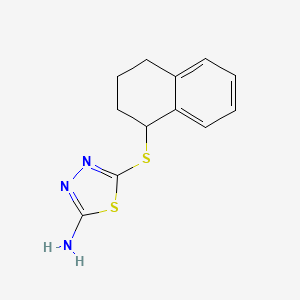
![N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide](/img/structure/B7565019.png)
![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7565021.png)
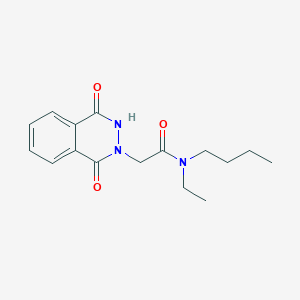
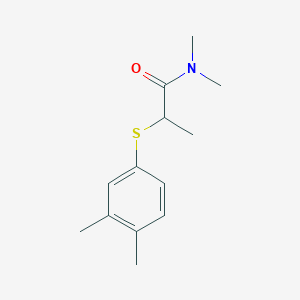
![3-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-1,1-diethylurea](/img/structure/B7565062.png)
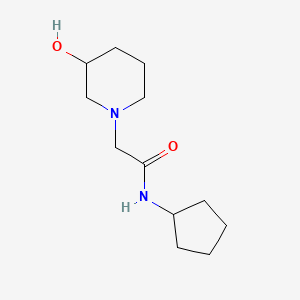
![2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]-N,N-bis(prop-2-enyl)acetamide](/img/structure/B7565079.png)

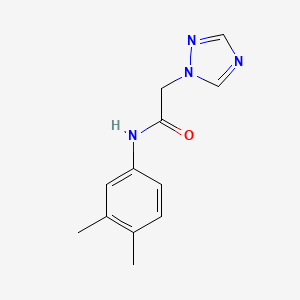
![1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea](/img/structure/B7565096.png)
![N-[1-(2-bromophenyl)ethyl]acetamide](/img/structure/B7565104.png)